N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
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Overview
Description
N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxybenzyl group and a methylsulfonylamino group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzylamine and 2-aminobenzamide.
Formation of Intermediate: The 2-methoxybenzylamine is reacted with a suitable sulfonylating agent, such as methylsulfonyl chloride, to form the intermediate N-(2-methoxybenzyl)-2-(methylsulfonyl)amine.
Coupling Reaction: The intermediate is then coupled with 2-aminobenzamide under appropriate conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-hydroxybenzyl-2-[(methylsulfonyl)amino]benzamide or 2-formylbenzyl-2-[(methylsulfonyl)amino]benzamide.
Reduction: Formation of N-(2-methoxybenzyl)-2-[(methylthio)amino]benzamide.
Substitution: Formation of N-(2-alkoxybenzyl)-2-[(methylsulfonyl)amino]benzamide.
Scientific Research Applications
N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-aminobenzamide: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
N-(2-hydroxybenzyl)-2-[(methylsulfonyl)amino]benzamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
N-(2-methoxybenzyl)-2-[(ethylsulfonyl)amino]benzamide: Has an ethylsulfonyl group instead of a methylsulfonyl group, which may affect its steric and electronic properties.
Uniqueness
N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide is unique due to the presence of both the methoxybenzyl and methylsulfonylamino groups, which confer specific chemical reactivity and potential biological activity. Its distinct structure allows for targeted modifications and applications in various fields of research.
Properties
IUPAC Name |
2-(methanesulfonamido)-N-[(2-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-15-10-6-3-7-12(15)11-17-16(19)13-8-4-5-9-14(13)18-23(2,20)21/h3-10,18H,11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSQCMXIGJCLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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